

Technical Guide: Synthesis of Amino-PEG36-CONH-PEG36-acid

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Compound of Interest

Compound Name: Amino-PEG36-CONH-PEG36-acid

Cat. No.: B13711761

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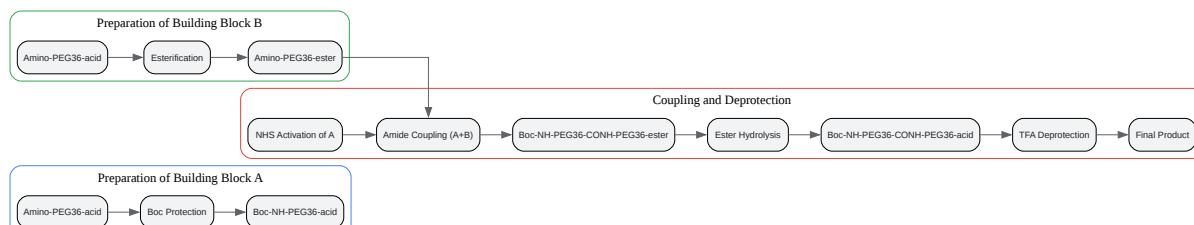
For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical guide for the synthesis of **Amino-PEG36-CONH-PEG36-acid**, a heterobifunctional polyethylene glycol (PEG) derivative. This molecule is of significant interest in the field of bioconjugation and drug delivery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).^[1] The structure consists of two PEG36 units linked by a stable amide bond, with terminal amino and carboxylic acid groups, respectively. This guide outlines a detailed, multi-step synthetic pathway, including experimental protocols, quantitative data, and characterization methods.

Synthetic Strategy Overview

The synthesis of **Amino-PEG36-CONH-PEG36-acid** is accomplished through a convergent strategy involving the selective protection of functional groups, activation, and subsequent coupling of two PEG36 building blocks. The overall workflow is depicted below.

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Caption: Overall synthetic workflow for **Amino-PEG36-CONH-PEG36-acid**.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG36-acid (Building Block A)

This step involves the protection of the amino group of Amino-PEG36-acid using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

- Dissolve Amino-PEG36-acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
- Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution and stir until dissolved.
- Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-16 hours.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, acidify the reaction mixture to pH 3-4 with a 1 M HCl solution.
- Extract the product with dichloromethane (DCM, 3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain Boc-NH-PEG36-acid as a white solid.

Step 2: Synthesis of Amino-PEG36-COOtBu (Building Block B)

To selectively activate the carboxylic acid of the first PEG molecule, the carboxylic acid of the second PEG molecule is protected as a tert-butyl ester.

Protocol:

- Suspend Amino-PEG36-acid (1.0 eq) in anhydrous DCM.
- Add N,N-dimethylformamide (DMF) as a catalyst (catalytic amount).
- Add tert-butyl 2,2,2-trichloroacetimidate (2.0 eq) to the suspension.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction by TLC or LC-MS.
- Filter the reaction mixture to remove any insoluble material.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield Amino-PEG36-COOtBu.

Step 3: NHS Activation of Boc-NH-PEG36-acid

The carboxylic acid of Building Block A is activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]
[4]

Protocol:

- Dissolve Boc-NH-PEG36-acid (1.0 eq) in anhydrous DCM.
- Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution.[3]
- Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).[3]
- Monitor the formation of the NHS ester by TLC or LC-MS.
- The resulting solution containing the activated Boc-NH-PEG36-NHS ester is used directly in the next step without isolation.

Step 4: Amide Coupling

The activated Building Block A is coupled with the amino group of Building Block B to form the amide bond.[5]

Protocol:

- To the solution of Boc-NH-PEG36-NHS ester from Step 3, add a solution of Amino-PEG36-COOtBu (1.0 eq) in anhydrous DCM.
- Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours.[5]
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and then with brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product, Boc-NH-PEG36-CONH-PEG36-COOtBu, by flash column chromatography.

Step 5: Deprotection of Boc and tert-Butyl Ester Groups

The final step involves the simultaneous removal of the Boc and tert-butyl ester protecting groups using trifluoroacetic acid (TFA).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol:

- Dissolve the purified Boc-NH-PEG36-CONH-PEG36-COOtBu from Step 4 in a solution of 50% trifluoroacetic acid (TFA) in DCM.[\[6\]](#)
- Stir the reaction mixture at room temperature for 1-2 hours.[\[9\]](#)
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.[\[10\]](#)
- The crude product can be purified by preparative reverse-phase HPLC to yield the final product, **Amino-PEG36-CONH-PEG36-acid**, as a TFA salt.

Quantitative Data Summary

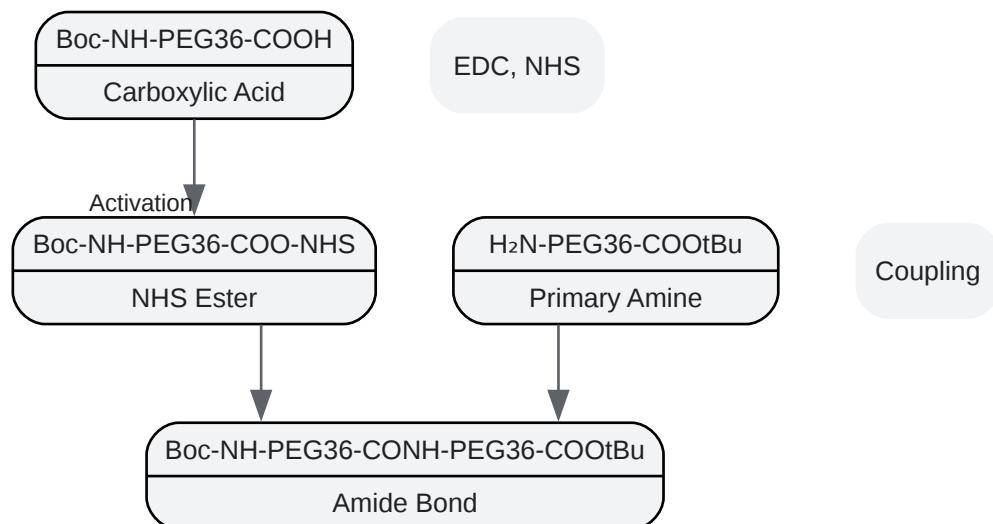
The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields and purities achieved for analogous PEGylation reactions.

| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Typical Yield (%) | Purity (%) (by HPLC) |
|-------|--------------------------------|--------------------------------|---|-------------------|----------------------|
| 1 | Boc-NH-PEG36-acid | Amino-PEG36-acid | 1 : 1.5 ((Boc) ₂ O) | 85-95 | >95 |
| 2 | Amino-PEG36-COOtBu | Amino-PEG36-acid | 1 : 2 (tert-butyl 2,2,2-trichloroacetimidate) | 70-85 | >95 |
| 3 & 4 | Boc-NH-PEG36-CONH-PEG36-COOtBu | Boc-NH-PEG36-acid | 1 : 1.2 (EDC/NHS) | 60-75 | >90 |
| 5 | Amino-PEG36-CONH-PEG36-acid | Boc-NH-PEG36-CONH-PEG36-COOtBu | 1 : excess (TFA) | 90-98 | >98 |

Visualization of Key Processes

Amide Bond Formation

The core reaction in this synthesis is the formation of a stable amide bond between the two PEG36 units. This is typically achieved via an activated NHS ester intermediate.

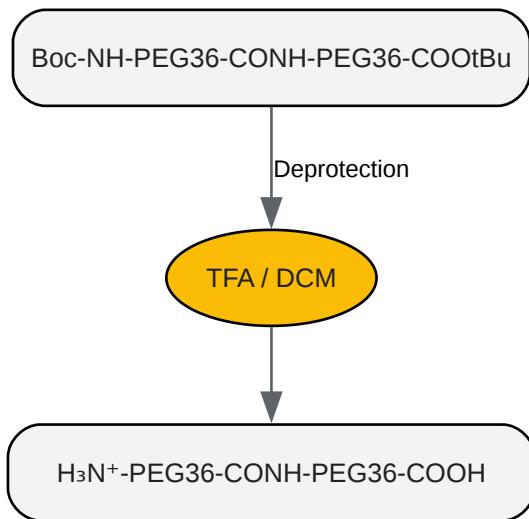


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Caption: Key amide bond formation step via NHS ester activation.

Protecting Group Strategy

The use of orthogonal protecting groups is crucial for the success of this synthesis. The Boc group is acid-labile, while the tert-butyl ester is also removed under acidic conditions, allowing for a one-step final deprotection.



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Caption: Final deprotection step using Trifluoroacetic Acid (TFA).

Characterization

The identity and purity of the intermediates and the final product should be confirmed by a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR should be used to confirm the presence of the PEG backbone, the amide bond, and the terminal functional groups, as well as the removal of protecting groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are essential for confirming the molecular weight of the PEG derivatives at each stage.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and intermediates.[\[16\]](#)

Purification and Storage

Purification of PEGylated compounds can be challenging due to their physical properties.[\[17\]](#)
[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Purification: Flash column chromatography on silica gel is suitable for intermediates. For the final product, preparative reversed-phase HPLC is often required to achieve high purity. Size exclusion chromatography can also be employed to remove unreacted PEG reagents.[\[16\]](#)
- Storage: The final product, **Amino-PEG36-CONH-PEG36-acid**, should be stored as a lyophilized powder at -20°C to prevent degradation. It is important to protect it from moisture.

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